tert-Butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate
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Overview
Description
tert-Butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a dimethylmorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylmorpholine-4-carboxylate with formaldehyde and ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the aminomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of high-pressure reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
tert-Butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate: Another compound with a tert-butyl group and an aminomethyl group, but with an indole ring instead of a morpholine ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a similar tert-butyl group but different functional groups and ring structure.
Uniqueness
tert-Butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate is unique due to its specific combination of functional groups and ring structure
Properties
Molecular Formula |
C12H24N2O3 |
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Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 5-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-8-12(4,5)16-7-9(14)6-13/h9H,6-8,13H2,1-5H3 |
InChI Key |
KASFWBBKNJFEGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(CO1)CN)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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